molecular formula C12H19NO B13075647 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one

2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one

Katalognummer: B13075647
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: DSPGAXFFZURDSB-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is a spirocyclic compound with a unique structure that includes a spiro atom connecting two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one typically involves the reaction of a suitable ketone with a dimethylamino group under specific conditions. One common method includes the use of ethanol as a solvent and a cinchona-based amine catalyst to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through continuous flow processes or other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated spirocyclic compound.

Wissenschaftliche Forschungsanwendungen

2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in a biological context, it might bind to enzymes or receptors, altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Dimethylamino)methylidene]spiro[44]nonan-1-one is unique due to its specific combination of a spirocyclic core and a dimethylamino group

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

(3E)-3-(dimethylaminomethylidene)spiro[4.4]nonan-4-one

InChI

InChI=1S/C12H19NO/c1-13(2)9-10-5-8-12(11(10)14)6-3-4-7-12/h9H,3-8H2,1-2H3/b10-9+

InChI-Schlüssel

DSPGAXFFZURDSB-MDZDMXLPSA-N

Isomerische SMILES

CN(C)/C=C/1\CCC2(C1=O)CCCC2

Kanonische SMILES

CN(C)C=C1CCC2(C1=O)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.